Nemonapride, also known as YM-09151-2, is a synthetic benzamide derivative []. It is classified as a dopamine antagonist, primarily targeting dopamine receptors, particularly the D2-like receptor family [, ].
Nemonapride plays a crucial role in scientific research, primarily in neuroscience and pharmacology. It is widely employed as a pharmacological tool to investigate the role of dopamine receptors in various biological processes and disease models. Its high affinity for D2-like receptors makes it valuable in studying dopaminergic pathways [, ].
Nemonapride is derived from the amino acid D-alanine and is classified as a piperazine derivative. Its chemical structure allows it to act selectively on dopamine receptors, which is crucial for its effectiveness in managing symptoms of psychosis. The compound was developed as part of ongoing research into improving antipsychotic therapies with reduced side effects.
The synthesis of Nemonapride has been described in multiple studies, highlighting various methodologies. One effective approach involves a nine-step synthesis starting from D-alanine. Key steps include:
Specific methods reported include the use of phase-transfer catalysis and protecting-group-free strategies, which streamline the synthesis process while maintaining high yields and purity levels .
Nemonapride's molecular formula is C₁₆H₁₈ClN₃O, featuring a piperazine ring and several functional groups that enhance its pharmacological activity. The molecular structure can be analyzed as follows:
Nemonapride undergoes various chemical reactions during its synthesis and metabolism:
These reactions are essential for understanding both the synthesis pathway and the drug's mechanism of action in therapeutic contexts .
Nemonapride primarily functions as an antagonist at dopamine D2 and D3 receptors. Its mechanism can be summarized as follows:
Nemonapride possesses several notable physical and chemical properties:
These properties are critical for understanding how Nemonapride behaves in biological systems and its formulation as a pharmaceutical product .
Nemonapride's primary application is in psychiatry as an antipsychotic agent. Its unique profile allows it to be effective in treating schizophrenia while minimizing adverse effects associated with traditional antipsychotics. Additionally, ongoing research explores its potential use in:
The compound's effectiveness and safety profile make it a significant focus in psychiatric pharmacotherapy research .
Nemonapride represents a significant development in the pharmacological management of schizophrenia and serves as a valuable research tool for investigating neuropsychiatric disorders. This synthetic benzamide derivative exhibits a unique multi-receptor profile that distinguishes it from classical antipsychotic agents. Originally developed as YM 09151-2 by Yamanouchi Pharmaceuticals, the compound received the International Nonproprietary Name "nemonapride" in 1991 and has been marketed under the brand name Emilace in Japan and China since its approval. While its clinical use remains geographically limited, nemonapride continues to contribute substantially to neuroscience research through its distinctive receptor interactions and behavioral effects in preclinical models. The compound's high selectivity for dopamine receptor subtypes combined with significant serotonin receptor activity establishes it as a prototype for understanding receptor-specific contributions to antipsychotic efficacy [1] [5].
Nemonapride is chemically designated as N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide with the molecular formula C₂₁H₂₆ClN₃O₂ and a molecular weight of 387.91 g/mol. The compound exists as a racemic mixture containing both (2R,3R) and (2S,3S) enantiomers, though research indicates that most of its pharmacological activity resides in the homochiral (+)-(2R,3R) configuration. The molecular structure features a substituted benzamide moiety linked to a 1-benzyl-2-methylpyrrolidine group, positioning it within the benzamide class of antipsychotic agents alongside compounds like sulpiride and remoxipride [1] [3] [5].
Structural Characteristics: Nemonapride contains three distinct structural domains: (1) a chloro-methoxy-methylamino substituted benzene ring, (2) an amide linkage, and (3) a benzyl-substituted methylpyrrolidine group. This arrangement facilitates simultaneous interaction with multiple receptor binding sites within the central nervous system [1] [9].
Physicochemical Properties: With a topological polar surface area of 53.6 Ų and an XLogP value of 3.82, nemonapride exhibits moderate lipophilicity compatible with blood-brain barrier penetration. The compound contains four hydrogen bond acceptors and two hydrogen bond donors, conforming to Lipinski's rule of five parameters for drug-likeness (zero violations). These properties support its oral bioavailability and central nervous system distribution [5] [9].
Stereochemical Considerations: The cis configuration at the 2-methyl-3-aminopyrrolidine moiety is essential for dopamine receptor affinity. Studies with enantiomerically pure forms demonstrate that the (+)-(2R,3R) enantiomer exhibits substantially greater affinity for dopamine D₂-like receptors compared to the (2S,3S) enantiomer, highlighting the significance of stereochemistry in its pharmacological profile [1] [3].
Table 1: Fundamental Chemical Properties of Nemonapride
Property | Value |
---|---|
IUPAC Name | N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide |
Molecular Formula | C₂₁H₂₆ClN₃O₂ |
Molecular Weight | 387.91 g/mol |
CAS Registry Number | 75272-39-8 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 53.6 Ų |
XLogP | 3.82 |
ChEBI Identifier | CHEBI:31899 |
The development of nemonapride emerged from strategic molecular modifications of the prototypical benzamide antiemetic metoclopramide during the late 1970s. Researchers at Yamanouchi Pharmaceuticals systematically altered the metoclopramide structure to enhance central dopamine receptor affinity while reducing peripheral effects. This effort yielded the discovery candidate YM 09151, which demonstrated potent antipsychotic activity in preclinical models. Subsequent optimization produced YM 09151-2 (later named nemonapride), exhibiting approximately 100-fold greater potency than sulpiride in dopamine receptor binding assays. The compound received its International Nonproprietary Name designation in 1991 and entered the Japanese pharmaceutical market in May 1991 under the brand name Emilace, though some sources report a 1997 launch date [1] [3] [6].
Classification Evolution: Initial pharmacological characterization classified nemonapride as a typical antipsychotic due to its potent dopamine D₂ receptor blockade. However, subsequent recognition of its significant serotonin 5-HT₁ₐ receptor partial agonist activity and lower incidence of extrapyramidal symptoms at therapeutic doses prompted reclassification as an atypical antipsychotic. This dual mechanism places it in a distinctive category among benzamide derivatives [1] [9].
Geographical Development: Despite promising preclinical data, development outside Asia was discontinued. The compound underwent clinical evaluation in France during the late 1980s, but further development in European and North American markets was terminated without official explanation. Consequently, nemonapride remains approved only in Japan and China, with no current plans for registration in the United States, United Kingdom, or European Union markets [1] [3].
Synthesis Innovations: The manufacturing synthesis of nemonapride exemplifies early asymmetric synthesis challenges in drug development. Initial production utilized racemic synthesis, but pharmacological evaluation later drove development of stereoselective routes to access the therapeutically preferred (2R,3R) enantiomer. These synthetic approaches employed chiral resolution or asymmetric hydrogenation techniques to establish the critical stereocenters [1] [6].
Structural Analog Development: Research on nemonapride's structure-activity relationships has inspired novel compounds, including ENX-104, a deuterated analog designed to slow metabolism while retaining the parent compound's receptor profile. ENX-104 is currently under investigation for treatment-resistant depression, demonstrating the continuing influence of nemonapride's chemical scaffold [1].
Nemonapride has established substantial utility in both therapeutic contexts and basic neuroscience research. Clinically, it demonstrates efficacy across multiple symptom domains of schizophrenia, while mechanistically, it serves as a pharmacological probe for dissecting dopamine and serotonin receptor contributions to behavior and neurochemistry. This dual relevance makes nemonapride a particularly valuable compound for translational neuropsychiatric research [1] [4] [7].
Pharmacological Tool Applications: Due to its exceptional selectivity for D₂-like receptors (D₂, D₃, D₄) at low concentrations, nemonapride is extensively employed in receptor binding studies, radioligand development, and behavioral pharmacology experiments. Its high affinity (Kᵢ = 0.16–0.31 nM for D₂-like receptors) permits precise pharmacological dissection of dopamine receptor subtypes in neural circuits. Additionally, its concentration-dependent activation of serotonin 5-HT₁ₐ receptors enables investigation of dopamine-serotonin interactions [1] [7] [9].
Behavioral Pharmacology Paradigms: In rodent models, nemonapride suppresses conditioned avoidance responses at doses (0.01–0.1 mg/kg) that minimally induce catalepsy, suggesting a favorable separation between antipsychotic efficacy and motor side effects. The compound potently inhibits amphetamine-induced hyperactivity and stereotypy, predictive tests for antipsychotic activity. Notably, its cataleptogenic effects are attenuated by 5-HT₁ₐ receptor agonism, providing a model for understanding how serotonin-dopamine interactions influence motor side effect profiles [1] [7].
Neurochemical Probes: Microdialysis studies using nemonapride have elucidated the relationship between dopamine receptor occupancy, cortical dopamine release, and cognitive function. At low doses (0.01 mg/kg), it preferentially increases prefrontal dopamine release, while higher doses (0.1 mg/kg) simultaneously elevate striatal dopamine and serum prolactin. This differential effect has informed models of region-specific dopamine regulation [7] [9] [10].
Clinical Symptom Domain Efficacy: Fixed-dose clinical trials (18 mg/day) demonstrate differential improvement across symptom dimensions in schizophrenia: positive symptoms (84.6% improvement in responders), anxiety-depression (76.9%), cognitive symptoms (84.2%), and negative symptoms (53.9%). This broad spectrum provides a clinical template for evaluating multidimensional efficacy in novel antipsychotics [4].